N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S3/c16-21(17)9-3-7-15(21)12-5-1-4-11(10-12)14-22(18,19)13-6-2-8-20-13/h1-2,4-6,8,10,14H,3,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGDNGFXLQJUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of thiophene-2-sulfonyl chloride with 3-aminophenyl-1,1-dioxidoisothiazolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition disrupts the production of essential nucleotides, leading to the antimicrobial effects of the compound. Additionally, the thiophene ring and dioxidoisothiazolidinyl moiety may interact with other biological targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The 1,1-dioxidoisothiazolidin-2-yl group in the target compound may confer superior oxidative stability compared to imidazole-methyl or thiazole substituents in analogs like compound 5 .
Synthetic Efficiency: Pd-mediated coupling (as in ) offers regioselectivity for complex aryl-aryl bonds, but CuI-catalyzed methods (e.g., compound 5) are cost-effective for simpler heteroaryl attachments . Thiazinone sulfonamides () utilize a one-pot CSI-based route, enabling rapid diversification but requiring careful control of exothermic reactions .
Research Findings and Pharmacological Implications
- AT2 Receptor Targeting: Compounds like 5 and 9 exhibit nanomolar affinity for AT2 receptors, suggesting that the target compound’s isothiazolidin dioxide group could further optimize receptor-ligand interactions .
- Metabolic Stability: The 1,1-dioxidoisothiazolidin moiety is resistant to hepatic sulfoxide reductases, a critical advantage over non-oxidized thiazolidine analogs .
- Comparative Limitations: Unlike thiazinone derivatives (), thiophene sulfonamides lack a fused ring system, which may reduce conformational rigidity and affect target binding .
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, characterization, and biological evaluation, highlighting key research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isothiazolidinone core followed by sulfonamide coupling. The characterization of the compound is performed using various spectroscopic techniques such as:
- Infrared Spectroscopy (IR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- Mass Spectrometry : To confirm molecular weight and structure.
Antimicrobial Properties
Sulfonamides are known for their antibacterial properties. The compound has been evaluated for its activity against various bacterial strains. Studies indicate that it exhibits significant bacteriostatic effects, potentially due to the inhibition of folate synthesis pathways in bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest that this compound may serve as a lead compound for developing new antibacterial agents.
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. In vitro assays against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), have shown promising results.
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| A549 | 11.20 | 72 hours |
| MCF-7 | 15.73 | 72 hours |
The observed IC50 values indicate that the compound has moderate cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. These studies help predict binding affinities and elucidate mechanisms of action.
Key Findings from Docking Studies
- Target Proteins : The compound showed favorable binding interactions with several proteins involved in cancer pathways.
- Binding Affinities : Docking scores indicated strong interactions with target sites, suggesting a mechanism that could inhibit tumor growth.
Case Studies
Several case studies have documented the biological activity of related sulfonamide compounds, providing a context for understanding the efficacy of this compound.
-
Case Study on Antimicrobial Efficacy :
- Researchers synthesized a series of sulfonamide derivatives and tested their antimicrobial properties against resistant strains. The study highlighted the importance of structural modifications in enhancing activity.
-
Case Study on Anticancer Activity :
- A comparative study evaluated various thiophene-based sulfonamides for their anticancer properties. Compounds similar to this compound exhibited significant cytotoxic effects, reinforcing the potential of this class of compounds in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
